5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4 and a molecular weight of 211.09 g/mol . This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like halides (e.g., NaCl, KBr) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol hydrochloride: This compound has a similar core structure but with a methanol group attached.
1-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride: It features a phenyl group and a ketone functional group.
2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride: This compound includes a benzyl group and a ketone functional group.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride is unique due to its specific amine group at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H12Cl2N4 |
---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H |
InChI Key |
HCMIIFOULYJYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2N)CN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.